molecular formula C9H9Cl3N4 B1430084 {[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride CAS No. 1351632-99-9

{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride

Cat. No. B1430084
M. Wt: 279.5 g/mol
InChI Key: POQQSEHFABBAQC-UHFFFAOYSA-N
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Description

The compound “{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride” is also known as Sertraline hydrochloride . It is a popular antidepressant medication commonly known as a selective serotonin reuptake inhibitor (SSRI), and is similar to drugs such as Citalopram and Fluoxetine . It has an empirical formula of C17H17NCl2 · HCl and a molecular weight of 342.69 .


Synthesis Analysis

The synthesis of Sertraline hydrochloride involves several steps. One of the key intermediates in the synthesis of Sertraline Hydrochloride is N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine . The process comprises catalytic hydrogenation in the presence of an amine salt or an amide salt or a mixture of an amine salt and an amide salt using a catalyst selected from the group consisting of palladium and platinum .


Molecular Structure Analysis

The molecular structure of Sertraline hydrochloride is characterized by the presence of a 1,2,3,4-tetrahydronaphthalen-1-amine group attached to a 3,4-dichlorophenyl group . The InChI key for this compound is BLFQGGGGFNSJKA-XHXSRVRCSA-N .


Chemical Reactions Analysis

Sertraline hydrochloride belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Despite marked structural differences between compounds in this drug class, SSRIs exert similar pharmacological effects .


Physical And Chemical Properties Analysis

Sertraline hydrochloride has a water solubility of 0.000145 mg/mL, a logP of 5.06 (ALOGPS) or 5.15 (Chemaxon), and a logS of -6.3 (ALOGPS) . It has a pKa (Strongest Basic) of 9.56 (Chemaxon), a physiological charge of 1 (Chemaxon), and a polar surface area of 12.03 Å2 (Chemaxon) .

Safety And Hazards

Sertraline hydrochloride is generally well-tolerated, but like other antidepressants, it can cause side effects such as drowsiness, dizziness, and blurred vision .

Future Directions

The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . As the understanding of the molecular mechanisms underlying depression improves, it is expected that new therapeutic targets for the treatment of depression will be identified, leading to the development of more effective antidepressants.

properties

IUPAC Name

[4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(3-8(7)11)15-5-13-14-9(15)4-12;/h1-3,5H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQQSEHFABBAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2CN)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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